An In-Depth Technical Guide to 5-Chloro-3-methyl-1H-indazole: Synthesis, Characterization, and Application in Drug Discovery
An In-Depth Technical Guide to 5-Chloro-3-methyl-1H-indazole: Synthesis, Characterization, and Application in Drug Discovery
This guide provides a comprehensive technical overview of 5-Chloro-3-methyl-1H-indazole (CAS No. 945265-09-8), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, spectroscopic signature, safe handling, and its strategic role in the construction of pharmacologically active molecules, particularly protein kinase inhibitors.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole core is a privileged heterocyclic motif in modern drug discovery.[1] Its bicyclic structure, composed of fused benzene and pyrazole rings, acts as a versatile bioisostere for native purines like adenine, enabling it to effectively compete for the ATP-binding site of protein kinases.[1] This has led to the successful development of numerous kinase inhibitors for oncology and other therapeutic areas, including marketed drugs such as Axitinib and Pazopanib.[2]
5-Chloro-3-methyl-1H-indazole represents a strategically functionalized variant. The 3-methyl group can provide beneficial steric interactions within a target's active site, while the 5-chloro substituent offers a key vector for modifying electronic properties and can serve as a metabolic blocking position or a point for further synthetic elaboration. Understanding the chemistry and handling of this specific building block is crucial for its effective deployment in drug discovery programs.
Synthesis of 5-Chloro-3-methyl-1H-indazole
While a specific peer-reviewed protocol for this exact molecule is not widely published, its synthesis can be reliably achieved through established methods for 3-methyl-indazole formation. A highly plausible and robust approach involves the acid-catalyzed cyclization of a hydrazone derived from an ortho-amino or ortho-halo acetophenone. The most direct conceptual route involves the intramolecular cyclization of the hydrazone of 1-(5-chloro-2-aminophenyl)ethan-1-one.
Representative Synthetic Pathway
The following protocol is a representative procedure based on well-established indazole syntheses from substituted acetophenones.[3][4] The key transformation is the intramolecular cyclization, which forms the N-N bond of the pyrazole ring.
Caption: A plausible multi-step synthesis workflow for 5-Chloro-3-methyl-1H-indazole.
Detailed Experimental Protocol (Representative)
Objective: To synthesize 5-Chloro-3-methyl-1H-indazole from a suitable precursor. This protocol adapts a general copper-catalyzed intramolecular N-arylation method.[5]
Materials:
-
(E/Z)-1-(5-chloro-2-fluorophenyl)ethan-1-one oxime (or related ortho-halo precursor)
-
Hydrazine hydrate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: To a solution of the starting ortho-halo acetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq). The mixture is stirred at reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the crude hydrazone is carried forward.
-
Cyclization: To a dry Schlenk tube under a nitrogen atmosphere, add the crude hydrazone (1.0 eq), CuI (0.2 eq), 1,10-phenanthroline (0.22 eq), and KOH (2.0 eq).
-
Add anhydrous DMF to the flask.
-
The reaction mixture is heated to 120 °C and stirred for 24 hours.[5] Progress is monitored by TLC.
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and passed through a short plug of silica gel. The filtrate is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-Chloro-3-methyl-1H-indazole.
Causality: The copper(I) catalyst, in conjunction with the 1,10-phenanthroline ligand, facilitates the intramolecular C-N bond formation, a type of Ullmann condensation, which is highly effective for creating the indazole ring from ortho-halo precursors.[5] The base (KOH) is essential to deprotonate the hydrazine nitrogen, activating it for nucleophilic attack.
Physicochemical and Spectroscopic Profile
Accurate characterization is paramount for confirming the identity and purity of a synthetic building block. The data below is a combination of supplier-provided information and predicted spectroscopic values based on established chemical principles and data from closely related analogs.[6]
Physicochemical Data
| Property | Value | Source/Comment |
| CAS Number | 945265-09-8 | [7] |
| Molecular Formula | C₈H₇ClN₂ | [7] |
| Molecular Weight | 166.61 g/mol | [7] |
| Appearance | Expected to be an off-white to light yellow solid | Based on similar indazoles |
| Melting Point | ~265 °C | Supplier Data |
| Boiling Point | ~318.6 ± 22.0 °C at 760 mmHg | Supplier Data |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in chloroform; insoluble in water | Predicted |
Predicted Spectroscopic Data
The following spectral data are predicted. Experimental verification is required for absolute confirmation.
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.8 ppm (s, 1H, N-H): The acidic indazole proton is typically a broad singlet at low field.
-
δ ~7.7 ppm (d, J ≈ 1.5 Hz, 1H, H-4): The H-4 proton is a doublet due to coupling with H-6, with the small coupling constant characteristic of a meta relationship. It is downfield due to its proximity to the pyrazole ring.
-
δ ~7.5 ppm (d, J ≈ 8.8 Hz, 1H, H-7): The H-7 proton is a doublet due to ortho coupling with H-6.
-
δ ~7.2 ppm (dd, J ≈ 8.8, 1.8 Hz, 1H, H-6): The H-6 proton is a doublet of doublets, showing both ortho coupling to H-7 and meta coupling to H-4.
-
δ ~2.5 ppm (s, 3H, CH₃): The methyl protons at the C-3 position appear as a singlet.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~142.0 ppm (C-3): Quaternary carbon bearing the methyl group.
-
δ ~140.5 ppm (C-7a): Quaternary carbon at the ring junction.
-
δ ~127.0 ppm (C-5): Carbon bearing the chloro substituent.
-
δ ~125.5 ppm (C-3a): Quaternary carbon at the ring junction.
-
δ ~121.5 ppm (C-6): Aromatic CH.
-
δ ~120.0 ppm (C-4): Aromatic CH, often downfield in indazoles.
-
δ ~110.0 ppm (C-7): Aromatic CH.
-
δ ~12.0 ppm (CH₃): Methyl carbon.
Mass Spectrometry (EI):
-
m/z 166/168 (M⁺): Molecular ion peak showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.
-
m/z 151/153 ([M-CH₃]⁺): Fragment corresponding to the loss of the methyl group.
-
m/z 124: Fragment corresponding to the loss of CH₃ and HCN.
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
3100-3000: N-H stretching (broad).
-
2950-2850: C-H stretching (methyl group).
-
1620, 1500, 1470: C=C and C=N aromatic ring stretching vibrations.
-
~820: C-H out-of-plane bending, characteristic of the aromatic substitution pattern.
-
~750: C-Cl stretching.
Applications in Drug Discovery: A Strategic Building Block
5-Chloro-3-methyl-1H-indazole is a valuable intermediate for synthesizing targeted therapeutics, most notably protein kinase inhibitors.[8] Its utility stems from its pre-installed core structure that is primed for further functionalization.
Role in Kinase Inhibitor Synthesis
The indazole moiety serves as an excellent "hinge-binding" fragment, forming key hydrogen bonds with the backbone of the kinase hinge region. The N-H donor and the N2 lone pair acceptor mimic the adenine of ATP. The 5-chloro-3-methyl substitution pattern is strategically important for building potent and selective inhibitors.
Caption: General synthetic workflow utilizing 5-Chloro-3-methyl-1H-indazole for kinase inhibitor development.
Expert Insight: The synthesis of many indazole-based kinase inhibitors involves a convergent strategy. First, the indazole core is N-arylated, often with a functionalized aryl halide. This aryl group is then further elaborated using palladium-catalyzed cross-coupling reactions to introduce moieties that target specific pockets in the kinase active site, thereby driving potency and selectivity. The 5-chloro group on the indazole core can enhance binding affinity through favorable interactions and often improves metabolic stability by blocking a potential site of oxidative metabolism.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is derived from the Safety Data Sheet (SDS) for 5-Chloro-3-methyl-1H-indazole.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Keep container tightly closed.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Chloro-3-methyl-1H-indazole is a valuable and strategically designed building block for medicinal chemistry. Its synthesis is accessible through established chemical transformations, and its structure is ideally suited for the development of targeted therapies like kinase inhibitors. This guide provides researchers with the foundational knowledge required to synthesize, characterize, and safely handle this compound, enabling its effective application in the pursuit of novel therapeutic agents.
References
- Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information.
- ChemicalBook. (n.d.). METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis.
- MySkinRecipes. (n.d.). Methyl 5-Chloro-1H-indazole-3-carboxylate.
- PubChem. (n.d.). 1H-Indazole, 5-chloro-.
- PubChem. (n.d.). 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester.
- Chemical Synthesis Database. (2025). 5-chloro-3-(chloromethyl)-1H-indazole.
- BenchChem. (2025). Application Note and Detailed Protocol for the Synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate.
- Sigma-Aldrich. (n.d.). Methyl 5-chloro-1H-indazole-3-carboxylate | 1079-46-5.
- Organic Syntheses. (n.d.). Indazole.
- Beilstein Journal of Organic Chemistry. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
- Amazon Web Services. (n.d.). Supporting Information.
- CyclicPharma. (n.d.). 5-chloro-3-methyl-1H-indazole | CAS No. 945265-09-8.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
- NIST WebBook. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-.
- ChemicalBook. (n.d.). 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis.
- MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
- ResearchGate. (2016). 13 C NMR of indazoles.
- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.
- National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- ResearchGate. (2025). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors.
- BenchChem. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.
- MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.
- National Institutes of Health. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
- SpectraBase. (n.d.). (E)-5-chloro-3-(4-methoxystyryl)-1H-indazole - Optional[MS (GC)] - Spectrum.
- American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
- Caribbean Journal of Science and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- ResearchGate. (2025). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
- Amazon S3. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown.
- Semantic Scholar. (2006). An infrared spectroscopic study of protonated and cationic indazole.
- CymitQuimica. (n.d.). 1H-Indazole-3-acetic acid, 5-chloro-, ethyl ester.
- PubMed. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity.
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. cyclicpharma.com [cyclicpharma.com]
- 8. benchchem.com [benchchem.com]
(Note: An illustrative, non-interactive image of the molecular structure would be placed here.)
